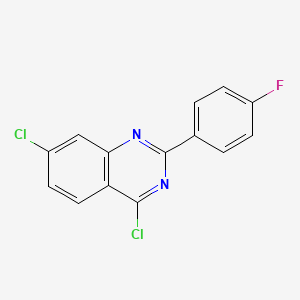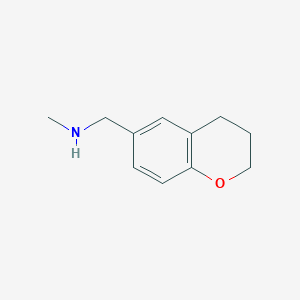
N-methyl-(chroman-6-ylmethyl)amine
Overview
Description
N-methyl-(chroman-6-ylmethyl)amine: is a chemical compound with a complex structure that includes a chroman ring system and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive N-Methylation: One common method for preparing N-methyl-(chroman-6-ylmethyl)amine involves the reductive N-methylation of nitro compounds.
N-Formylation and N-Methylation: Another method involves the N-formylation of amines using a metal-free catalyst in the presence of carbon dioxide and polymethylhydrosiloxane.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-(chroman-6-ylmethyl)amine can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can also participate in reduction reactions, where the chroman ring or other functional groups are reduced.
Substitution: Substitution reactions involving the amine group or the chroman ring are also possible, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted amines or chroman derivatives.
Scientific Research Applications
Chemistry: N-methyl-(chroman-6-ylmethyl)amine is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound may be used to study the effects of amine-containing compounds on biological systems. It can serve as a model compound for understanding the behavior of similar amines in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, where it may be used to develop new drugs or therapeutic agents. Its unique structure makes it a valuable candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-methyl-(chroman-6-ylmethyl)amine involves its interaction with molecular targets and pathways in biological systems. The amine group can participate in hydrogen bonding and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
N-methyl-(chroman-4-ylmethyl)amine: This compound has a similar structure but with the amine group attached to the 4-position of the chroman ring.
N-methyl-(chroman-2-ylmethyl)amine: Another similar compound with the amine group at the 2-position of the chroman ring.
N-methyl-(chroman-8-ylmethyl)amine: This compound features the amine group at the 8-position of the chroman ring.
Uniqueness: N-methyl-(chroman-6-ylmethyl)amine is unique due to the specific positioning of the amine group at the 6-position of the chroman ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7,12H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZVOCNCDRSGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656421 | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950603-17-5 | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)
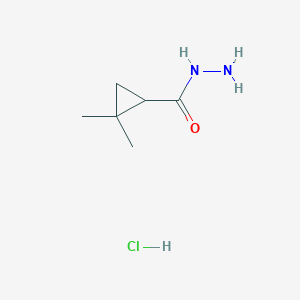
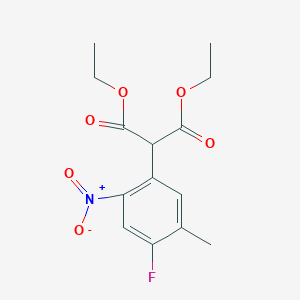
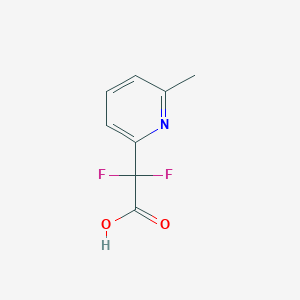
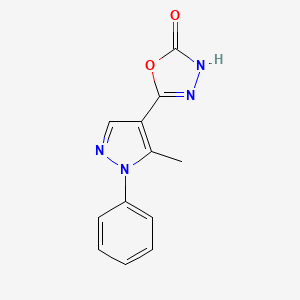
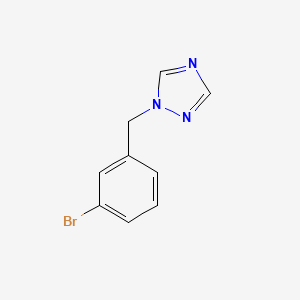
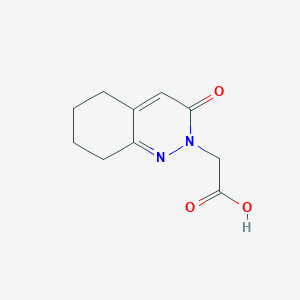
![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)
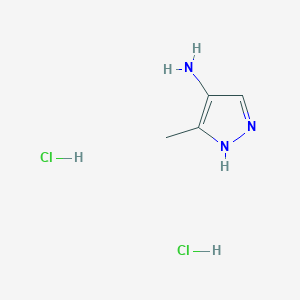

![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)


